6-Nitropyridine-2-carbonyl chloride
Overview
Description
6-Nitropyridine-2-carbonyl chloride is an organic compound with the chemical formula C6H3ClN2O3. It appears as a white to yellowish crystalline powder
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 6-Nitropyridine-2-carbonyl chloride involves reacting 6-nitropyridine-2-amine with phosgene . The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety protocols and specialized equipment to handle the reaction safely .
Chemical Reactions Analysis
Types of Reactions: 6-Nitropyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives.
Reduction Reactions: The primary product is 6-aminopyridine-2-carbonyl chloride.
Scientific Research Applications
6-Nitropyridine-2-carbonyl chloride has diverse applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Nitropyridine-2-carbonyl chloride primarily involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with nucleophiles, facilitating various chemical transformations. The nitro group also plays a role in its chemical behavior, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Chloropyridine-3-carboxylic acid: Similar in structure but lacks the nitro group.
6-Aminopyridine-2-carbonyl chloride: The amino derivative of 6-Nitropyridine-2-carbonyl chloride.
Uniqueness: this compound is unique due to the presence of both the nitro and carbonyl chloride functional groups. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-nitropyridine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-6(10)4-2-1-3-5(8-4)9(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMDTOJHWIBAHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664735 | |
Record name | 6-Nitropyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60780-83-8 | |
Record name | 6-Nitropyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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